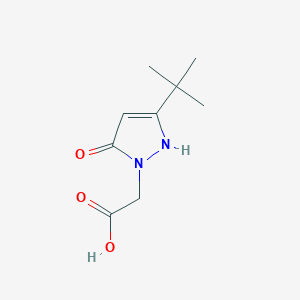

2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-tert-butyl-3-oxo-1H-pyrazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-9(2,3)6-4-7(12)11(10-6)5-8(13)14/h4,10H,5H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSZTBFCDHSONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N(N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid (CAS No. 1567019-09-3) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C11H18N2O3

- Molecular Weight : 226.27 g/mol

- Density : Not available

- Boiling Point : Not available

Biological Activity Overview

Research has indicated that compounds containing the pyrazole moiety exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has shown promise particularly in the context of cancer treatment.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid. The following table summarizes key findings from various studies regarding its anticancer effects:

Case Studies

- Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid led to significant apoptosis, suggesting its potential as an effective therapeutic agent against breast cancer.

- Melanoma Research : In UACC-257 melanoma cells, the compound exhibited potent antiproliferative activity, with an IC50 value indicating strong efficacy in inhibiting tumor growth.

- Colorectal Cancer Investigation : The effects on HT-29 cells showed that the compound could induce cell cycle arrest, further supporting its role as a potential anticancer agent.

The mechanisms through which 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid exerts its biological effects include:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly in cancerous cells, which may contribute to its antiproliferative effects.

- Inhibition of Tumor Growth : By targeting specific cellular pathways involved in tumor growth and survival, the compound shows promise in cancer therapy.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid have shown cytotoxic effects against various cancer cell lines. In particular, the compound was evaluated for its ability to induce apoptosis in cancer cells, demonstrating promising results in vitro through assays such as the MTT assay .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. The presence of the hydroxyl group in 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid may enhance its ability to inhibit inflammatory pathways, making it a candidate for further investigation in the treatment of inflammatory diseases .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes, including dihydroorotate dehydrogenase (DHODH). This enzyme plays a crucial role in pyrimidine biosynthesis, and its inhibition can lead to reduced proliferation of certain pathogens, making this compound a potential candidate for antiviral drug development .

Interaction with Biomolecules

Molecular docking studies have shown that 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid can interact effectively with biomolecules such as DNA and proteins. These interactions are essential for understanding the mechanism of action of the compound and its derivatives in biological systems .

Pesticidal Activity

There is emerging interest in the use of pyrazole derivatives as agrochemicals. The structural characteristics of 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid suggest potential applications as herbicides or insecticides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms .

Case Studies

Comparison with Similar Compounds

Key Structural Features and Physicochemical Properties

The table below compares the target compound with four structurally related pyrazole derivatives:

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns, as analyzed in , reveal that the hydroxyl and carboxylic acid groups in the target compound form robust O–H···O/N interactions, promoting stable crystal lattices. In contrast, ester-containing analogs (e.g., CAS 1909305-37-8) exhibit weaker C–H···O bonds, leading to less predictable crystallization behavior .

Preparation Methods

Synthesis via β-Keto Ester and Hydrazine Derivatives

This method starts from a β-keto ester intermediate, which undergoes cyclization with hydrazine derivatives to form the pyrazole ring. The key steps include:

Preparation of β-keto ester : The β-keto ester is synthesized from tert-butyl-protected β-alanine derivatives using Masamune-Claisen type condensation.

Cyclization with hydrazine : Treatment of the β-keto ester with hydrazine derivatives in refluxing methanol results in the formation of 1'-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates.

Acidolytic deprotection : The tert-butyl carbamate protecting group is removed under acidic conditions (HCl in ethyl acetate), yielding the free 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles.

Functional group transformation : Subsequent acylation or hydrolysis steps introduce the acetic acid moiety or related derivatives.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| β-Keto ester synthesis | Masamune-Claisen condensation from Boc-β-alanine | Not specified | Literature procedure references |

| Cyclization with hydrazine | Hydrazine derivatives, MeOH, reflux, 5 h | 48–83 | Formation of tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates |

| Acidolytic deprotection | HCl–EtOAc, room temperature | 78–84 | Removal of Boc group to yield free pyrazoles |

| Amidation and reduction | Amidation with secondary amines, LiAlH4 reduction | 42–54 | Conversion to N,N-dialkyl analogues and final acid derivatives |

This approach allows the synthesis of the target compound and its analogues with good yields and purity, as confirmed by melting points, NMR, IR, and mass spectrometry data.

Synthesis from Dimethyl Acetone-1,3-dicarboxylate and Hydrazines

An alternative strategy involves the use of dimethyl acetone-1,3-dicarboxylate as the starting material:

Cyclization with hydrazines : Condensation of dimethyl acetone-1,3-dicarboxylate with monosubstituted hydrazines forms methyl (pyrazol-3-yl)acetates.

Hydrolysis : Base-catalyzed hydrolysis converts the esters into the corresponding carboxylic acids.

Amidation and reduction : The acids are amidated with secondary amines, followed by reduction of the carboxamides with lithium aluminum hydride to afford the final pyrazolyl acetic acid derivatives.

This method provides access to N,N-dialkyl analogues and related compounds structurally similar to 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid, useful for biological studies.

Reaction Scheme Summary

| Step | Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|

| Cyclization | Dimethyl acetone-1,3-dicarboxylate + hydrazines | Not specified | Formation of methyl (pyrazol-3-yl)acetates |

| Hydrolysis | Base-catalyzed (e.g., NaOH) | Not specified | Conversion to carboxylic acids |

| Amidation | Secondary amines, standard amidation conditions | 42–79 | Formation of carboxamides |

| Reduction | LiAlH4 in refluxing THF | 50–54 | Reduction to amines or alcohol derivatives |

This synthetic route is versatile and allows structural modifications at the nitrogen and side chain positions.

Additional Notes on Reaction Conditions and Characterization

The cyclization reactions typically require refluxing methanol as solvent for 3–5 hours.

Acidolytic deprotection is efficiently carried out with HCl in ethyl acetate at room temperature.

Purification methods include crystallization and column chromatography (e.g., EtOAc/hexanes mixtures).

Characterization data for intermediates and final products include:

Melting points : e.g., tert-butyl 2-(5-hydroxy-1-methyl-1H-pyrazol-3-yl)ethylcarbamate melts at 160–162 °C.

IR spectra : Characteristic absorption bands for hydroxyl groups (~3376 cm⁻¹), carbonyl groups (~1690 cm⁻¹), and tert-butyl groups.

NMR spectra : Proton NMR shows signals for tert-butyl groups (singlet near 1.37 ppm), methylene protons adjacent to nitrogen, and pyrazole ring protons.

Mass spectrometry : High-resolution mass spectrometry confirms molecular weights consistent with expected formulas.

These data confirm the successful synthesis and purity of the target compound and its analogues.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Main Steps | Yield Range (%) | Advantages |

|---|---|---|---|---|---|

| 1 | Boc-β-alanine → β-keto ester | Hydrazine derivatives, MeOH reflux, HCl–EtOAc | Cyclization, deprotection, acylation | 48–84 | Straightforward, good yields |

| 2 | Dimethyl acetone-1,3-dicarboxylate | Hydrazines, base hydrolysis, amidation, LiAlH4 reduction | Cyclization, hydrolysis, amidation, reduction | 42–79 (amidation), 50–54 (reduction) | Versatile, allows N,N-dialkyl analogues |

Q & A

Q. What are the optimal synthetic routes for 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid?

Methodological Answer: The synthesis typically involves condensation reactions between tert-butyl-substituted pyrazole precursors and acetic acid derivatives. For example:

- Step 1: Prepare 3-(tert-butyl)-5-hydroxy-1H-pyrazole via cyclization of tert-butyl-substituted hydrazines with β-ketoesters under acidic conditions.

- Step 2: Alkylation of the pyrazole nitrogen using bromoacetic acid or its tert-butyl ester, followed by deprotection if necessary (e.g., using trifluoroacetic acid for ester hydrolysis).

Key Considerations:

- Use anhydrous solvents (e.g., DMF or THF) to avoid side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

| Synthetic Route | Yield | Conditions |

|---|---|---|

| Alkylation with bromoacetic acid | 65-75% | DMF, K₂CO₃, 80°C, 12 h |

| Ester hydrolysis (tert-butyl) | >90% | TFA/CH₂Cl₂, 25°C, 2 h |

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Identify tert-butyl (δ ~1.3 ppm for 9H singlet) and pyrazole ring protons (δ ~6.0–6.5 ppm). The acetic acid moiety appears as a singlet at δ ~4.2 ppm (CH₂) and δ ~12.5 ppm (COOH, broad).

- IR: Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) groups.

- Crystallography:

Q. What are the recommended storage conditions to prevent degradation?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the tert-butyl group or decarboxylation.

- Stability Tests: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include tert-butyl-oxidized derivatives or pyrazole ring-opened compounds .

Advanced Research Questions

Q. How do reaction conditions influence the formation of byproducts in the synthesis?

Methodological Answer: Byproducts arise from competing redox processes or incomplete alkylation:

- Example: Oxidative dimerization of tert-butylphenol derivatives (observed in thionyl chloride-mediated reactions) can generate biphenyl or quinone byproducts. Mitigate this by using non-oxidative conditions (e.g., N₂ atmosphere) and lower temperatures .

- Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc/CH₃COOH) or preparative HPLC to isolate the target compound.

Q. What analytical approaches resolve contradictions in reported biological activities of pyrazole derivatives?

Methodological Answer:

- In vitro assays: Standardize bioactivity tests (e.g., IC₅₀ in enzyme inhibition assays) using purified batches.

- Structure-activity relationship (SAR): Compare analogs (e.g., tert-butyl vs. methyl substituents) to identify critical functional groups. Crystallographic data (e.g., hydrogen-bonding patterns) can explain variations in receptor binding .

Q. What strategies are effective for regioselective functionalization of the pyrazole ring?

Methodological Answer:

- Directing groups: The 5-hydroxy group on the pyrazole ring facilitates electrophilic substitution at the 4-position.

- Metal-catalyzed coupling: Use Pd-mediated Suzuki reactions to introduce aryl groups at the 1-position while preserving the tert-butyl and hydroxyl groups .

| Functionalization Site | Reagents | Yield |

|---|---|---|

| 4-position (electrophilic) | HNO₃/H₂SO₄ (nitration) | 50–60% |

| 1-position (cross-coupling) | Pd(PPh₃)₄, aryl boronic acid | 70–80% |

Q. How can computational methods predict the reactivity of this compound?

Methodological Answer:

- DFT calculations: Model the electron density of the pyrazole ring to predict sites for electrophilic/nucleophilic attacks.

- Molecular docking: Use crystal structure data (e.g., hydrogen-bond donors) to simulate binding with biological targets like cyclooxygenase-2 (COX-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.